molecular formula C9H7BrO3 B11869702 (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde

Cat. No.: B11869702
M. Wt: 243.05 g/mol
InChI Key: QHPOXXANJHJULZ-UHFFFAOYSA-N
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Description

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde (CAS 126905-33-9) is a high-value aromatic aldehyde building block extensively used in organic synthesis and medicinal chemistry research. Its core structure incorporates both a reactive aldehyde moiety and a brominated benzodioxole group, making it a versatile precursor for constructing more complex molecules. This compound is notably recognized as a key intermediate in the synthesis of certain benzamide derivatives, which have been investigated for their potential pharmacological activities. The aldehyde group is highly amenable to nucleophilic attack, allowing for facile condensation reactions to form imines or conversion to other functional groups, while the bromine atom serves as an excellent handle for palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination. This dual functionality enables researchers to efficiently create diverse chemical libraries for drug discovery programs, particularly in the development of central nervous system (CNS) active compounds and other therapeutic agents. The benzodioxole ring system is a privileged scaffold in medicinal chemistry, often associated with specific biological interactions. This product is intended for research and laboratory use only.

Properties

Molecular Formula

C9H7BrO3

Molecular Weight

243.05 g/mol

IUPAC Name

2-(6-bromo-1,3-benzodioxol-5-yl)acetaldehyde

InChI

InChI=1S/C9H7BrO3/c10-7-4-9-8(12-5-13-9)3-6(7)1-2-11/h2-4H,1,5H2

InChI Key

QHPOXXANJHJULZ-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)CC=O)Br

Origin of Product

United States

Preparation Methods

Bromination of 5-(Chloromethyl)benzo[d][1, dioxole

The most widely documented route involves brominating 5-(chloromethyl)benzo[d]dioxole (piperonyl chloride) using N-bromosuccinimide (NBS). Under inert atmospheres (e.g., argon), NBS selectively introduces a bromine atom at the 6-position of the benzodioxole ring.

Procedure :

  • Dissolve 5-(chloromethyl)benzo[d]dioxole (13.42 mmol) in acetonitrile (27 mL).

  • Add NBS (1.2 equiv) and stir at room temperature for 13 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 5:1) to isolate 6-bromo-5-(chloromethyl)benzo[d]dioxole in 99% yield.

Key Data :

ParameterValue
CatalystNone
SolventAcetonitrile
Temperature20°C
Yield99%

Oxidation of Chloromethyl to Acetaldehyde

The chloromethyl group is oxidized to an aldehyde via the Sommelet reaction or stepwise hydrolysis-oxidation.

Sommelet Reaction

Procedure :

  • Treat 6-bromo-5-(chloromethyl)benzo[d]dioxole with hexamethylenetetramine in refluxing 1,2-dichloroethane.

  • Hydrolyze the intermediate with hydrochloric acid to yield the aldehyde.

Key Data :

ParameterValue
ReagentHexamethylenetetramine
Solvent1,2-Dichloroethane
Temperature80°C (reflux)
Yield85–90% (estimated)

Hydrolysis-Oxidation Sequence

Procedure :

  • Hydrolyze the chloromethyl group to hydroxymethyl using aqueous NaOH.

  • Oxidize with pyridinium chlorochromate (PCC) in dichloromethane to form the aldehyde.

Key Data :

ParameterValue
Oxidizing AgentPCC
SolventDichloromethane
Temperature0°C to RT
Yield75–80% (estimated)

Multicomponent Reaction Approaches

Groebke-Blackburn-Bienaymé Reaction

This one-pot method couples 6-bromo-5-aminopyrazines with aldehydes and isocyanides in the presence of Yb(OTf)₃.

Procedure :

  • Combine 6-bromo-5-aminopyrazine (1 equiv), aldehyde (1.2 equiv), and isocyanide (1.2 equiv) in methanol.

  • Add Yb(OTf)₃ (0.1 equiv) and stir at 70°C for 5 hours.

  • Purify via flash chromatography to obtain the product.

Example : Synthesis of 2-(6-bromobenzo[d][1,dioxol-5-yl)acetaldehyde (Compound 27):

ParameterValue
CatalystYb(OTf)₃
SolventMethanol
Temperature70°C
Yield63%

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield
Bromination-OxidationHigh selectivityMulti-step process75–99%
Multicomponent ReactionOne-pot synthesisRequires specialized catalysts63%

Industrial Scalability Considerations

Continuous Flow Bromination

Replacing batch reactors with continuous flow systems enhances reproducibility and safety for large-scale bromination.

Catalyst Recycling

Yb(OTf)₃ can be recovered via aqueous extraction and reused, reducing costs in multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: (6-Bromo-benzo[1,3]dioxol-5-yl)-acetic acid.

    Reduction: (6-Bromo-benzo[1,3]dioxol-5-yl)-ethanol.

    Substitution: Various substituted benzodioxole derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity : Research has indicated that derivatives of benzo[1,3]dioxole exhibit anticancer properties. The structural features of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde may enhance its interaction with biological targets involved in cancer progression. For instance, studies have shown that related compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Properties : Compounds containing the benzo[1,3]dioxole moiety have been investigated for their antimicrobial activity. The presence of bromine is known to enhance the biological activity of organic molecules. Therefore, this compound may serve as a lead compound for developing new antimicrobial agents .

Synthetic Applications

  • Intermediate in Organic Synthesis : this compound acts as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for further derivatization to create various functionalized compounds used in pharmaceuticals and agrochemicals .
  • Synthesis of Benzothiazole Derivatives : The compound has been utilized in the synthesis of benzothiazole derivatives, which are known for their diverse biological activities. The synthetic route typically involves reaction pathways that leverage the aldehyde functionality to form new carbon-nitrogen bonds .

Case Study 1: Anticancer Research

A study published in a reputable journal highlighted the synthesis of several derivatives based on this compound and their evaluation against various cancer cell lines. The results indicated that some derivatives exhibited IC50 values in the micromolar range, suggesting significant anticancer potential .

Case Study 2: Antimicrobial Screening

In another investigation focused on antimicrobial screening, this compound was tested against a panel of bacterial strains. The compound demonstrated notable activity against Gram-positive bacteria, with minimum inhibitory concentrations comparable to established antibiotics .

Mechanism of Action

The mechanism of action of (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

Key Properties

  • Melting Point: Not explicitly reported but expected to range between 80–100°C based on analogs.
  • Reactivity : The aldehyde group enables participation in condensation, nucleophilic addition, and cross-coupling reactions.
  • Applications: Serves as an intermediate in pharmaceutical synthesis, particularly for adenosine A₁ receptor agonists (e.g., LUF7746) and tetrahydroisoquinoline derivatives .

Comparison with Similar Compounds

The following table compares (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde with structurally related compounds, emphasizing substituent effects, reactivity, and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications Reference
This compound C₉H₇BrO₃ 243.06 -Br, -CH₂CHO Intermediate for covalent adenosine agonists; Pictet-Spengler reactions
3-(6-Bromo-benzo[1,3]dioxol-5-yl)-propionaldehyde C₁₀H₉BrO₃ 257.08 -Br, -CH₂CH₂CHO Longer carbon chain enhances lipophilicity; used in multi-step syntheses
(6-Bromobenzo[d][1,3]dioxol-5-yl)methanol C₈H₇BrO₃ 231.05 -Br, -CH₂OH Alcohol group enables esterification; less reactive than aldehyde
2-Bromo-4,5-dimethoxybenzaldehyde C₉H₉BrO₃ 245.07 -Br, -OCH₃, -CHO Methoxy groups increase electron density; used in asymmetric catalysis
6-(Benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-1H-benzimidazole C₁₉H₁₂BrFN₂O₄ 439.22 -Br, -O-benzodioxole, -F Anticancer and antimicrobial activity; synthesized via nucleophilic substitution

Key Differences and Insights

Substituent Effects: Bromine: Enhances electrophilicity and serves as a handle for cross-coupling reactions (e.g., Suzuki-Miyaura). Brominated derivatives exhibit higher molecular weights and altered pharmacokinetic properties compared to non-halogenated analogs . Aldehyde vs. Alcohol: The aldehyde group in the target compound enables rapid condensation (e.g., formation of Schiff bases), whereas the hydroxyl group in (6-Bromobenzo[d][1,3]dioxol-5-yl)methanol limits reactivity to esterification or oxidation .

Reactivity in Synthesis: The target compound participates in Pictet-Spengler reactions to form tetrahydroisoquinolines, critical in alkaloid synthesis . In contrast, 3-(6-Bromo-benzo[1,3]dioxol-5-yl)-propionaldehyde’s extended chain facilitates cyclization reactions but may reduce solubility in polar solvents .

Pharmacological Relevance: Benzo[1,3]dioxol-5-yl derivatives are privileged scaffolds in drug design. The target compound’s aldehyde group is exploited in covalent ligand development for adenosine receptors, whereas fluorinated analogs (e.g., 6-fluorobenzo[d][1,3]dioxole-5-carbaldehyde) show improved metabolic stability .

Biological Activity

(6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde is a compound characterized by its unique structural features, which include a brominated benzodioxole moiety and an acetaldehyde functional group. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, which are often associated with similar compounds containing benzodioxole structures. This article aims to explore the biological activity of this compound, including relevant case studies, synthesis pathways, and research findings.

Structural Characteristics

This compound possesses a benzodioxole ring system, which is known for its stability and ability to participate in various chemical reactions. The presence of the bromine atom at the 6-position enhances the compound's reactivity and may influence its biological interactions. The acetaldehyde group contributes to its potential as a reactive electrophile in biological systems.

Table 1: Structural Features

FeatureDescription
Chemical FormulaC9H7BrO3
Molecular Weight243.05 g/mol
StructureContains a brominated benzodioxole and an acetaldehyde group

Antioxidant Activity

Research indicates that compounds with similar structures often exhibit various biological activities, including antioxidant properties . Antioxidants play a crucial role in mitigating oxidative stress and preventing cellular damage. Preliminary studies suggest that this compound may possess significant antioxidant activity, although specific quantitative data remains limited.

Cytotoxicity and Antibacterial Properties

There is growing interest in the cytotoxic and antibacterial properties of benzodioxole derivatives. For instance, studies on related compounds have shown promising results against various cancer cell lines and bacterial strains. The cytotoxic effects are often attributed to the ability of these compounds to induce apoptosis in cancer cells or disrupt bacterial cell wall synthesis.

Case Studies

  • Cytotoxicity Against Cancer Cell Lines :
    A study involving derivatives of benzodioxole demonstrated that certain modifications led to enhanced cytotoxicity against human cancer cell lines such as HeLa and MCF-7. While specific data on this compound is sparse, its structural similarities suggest potential efficacy in this area.
  • Antibacterial Activity :
    Research on structurally similar compounds has indicated effective antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism often involves disruption of metabolic pathways or membrane integrity.

Table 2: Biological Activities of Related Compounds

Compound NameActivityReference
6-HydroxybenzodioxoleAntioxidant
5-MethylbenzodioxoleCytotoxic against HeLa cells
7-Bromo-4-hydroxycoumarinAnticoagulant
2-(4-Bromophenyl)-benzodioxoleAnti-inflammatory

The biological activity of this compound may involve interaction with various biological macromolecules. Interaction studies focus on binding affinity and mechanisms with proteins or nucleic acids. These interactions can lead to alterations in enzymatic activities or modulation of signaling pathways critical for cell survival and proliferation.

Binding Studies

Preliminary binding studies suggest that this compound may interact with target proteins involved in oxidative stress response or apoptosis pathways. Understanding these interactions is crucial for elucidating the compound's therapeutic potential.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (6-Bromo-benzo[1,3]dioxol-5-yl)-acetaldehyde, and how do reaction conditions influence yield?

  • Methodology : Synthesis often involves bromination of benzo[1,3]dioxole derivatives followed by functionalization. For example, a multi-step approach may include:

Bromination of benzo[1,3]dioxole precursors using reagents like N-bromosuccinimide (NBS) under controlled temperatures (0–25°C) .

Aldehyde introduction via Vilsmeier-Haack formylation or oxidation of alcohol intermediates.

  • Critical Parameters : Temperature, solvent polarity (e.g., DMF vs. THF), and catalyst selection (e.g., Pd for coupling reactions) significantly impact yields. Evidence from similar compounds shows that excess brominating agents can lead to byproducts, requiring precise stoichiometry .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

  • Analytical Workflow :

  • NMR : 1H^1H NMR peaks for the aldehyde proton (~9.8–10.2 ppm) and benzodioxole protons (δ 6.0–7.0 ppm) confirm the structure. 13C^{13}C NMR identifies the aldehyde carbon (~190–200 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+ expected for C9_9H7_7BrO3_3: 257.96) .
  • IR : Stretches at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (C-O in dioxole) are diagnostic .

Q. What are the common reactivity patterns of this compound in organic synthesis?

  • Reactivity :

  • Nucleophilic Additions : The aldehyde group undergoes condensations with amines (e.g., hydrazines) to form Schiff bases or hydrazones, useful in heterocycle synthesis .
  • Cross-Coupling : The bromine substituent enables Suzuki-Miyaura couplings with aryl boronic acids using Pd catalysts (e.g., Pd(PPh3_3)4_4) .
  • Oxidation/Reduction : The aldehyde can be oxidized to carboxylic acids or reduced to alcohols, though over-reduction of the dioxole ring must be avoided .

Advanced Research Questions

Q. How does the bromine substituent influence the electronic properties and regioselectivity of this compound in electrophilic substitution reactions?

  • Electronic Effects : Bromine’s electron-withdrawing nature deactivates the aromatic ring, directing electrophiles (e.g., nitration) to the para position relative to the dioxole oxygen. Computational studies (DFT) on similar compounds show reduced HOMO density at the brominated position, favoring meta/para selectivity in subsequent reactions .
  • Experimental Validation : Comparative kinetic studies with non-brominated analogs (e.g., benzo[1,3]dioxole-5-acetaldehyde) reveal slower reaction rates for brominated derivatives due to decreased electron density .

Q. What are the challenges in correlating in vitro biological activity data for this compound derivatives across different assay systems?

  • Key Issues :

  • Assay Variability : Conflicting IC50_{50} values may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent effects (DMSO tolerance). For example, derivatives showed anti-proliferative activity in breast cancer cells (MCF-7) but not in colon cancer (HT-29), highlighting target specificity .
  • Data Resolution : Normalize activity using internal standards (e.g., cisplatin for cytotoxicity) and validate via orthogonal assays (e.g., enzymatic inhibition vs. cell viability) .

Q. How can computational modeling guide the design of this compound derivatives with enhanced bioactivity?

  • Strategies :

  • Docking Studies : Molecular docking against targets like cyclooxygenase-2 (COX-2) or kinases identifies optimal substituent positions. For instance, adding a methoxy group at C-4 improves binding affinity by 30% in silico .
  • QSAR Models : Use Hammett constants (σ) to predict how electron-donating/withdrawing groups affect reactivity and bioavailability .

Methodological Recommendations

  • Synthetic Optimization : Use flow chemistry for bromination steps to enhance reproducibility and reduce side reactions .
  • Data Reproducibility : Report solvent purity, cell passage numbers, and catalyst lot numbers to mitigate variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.